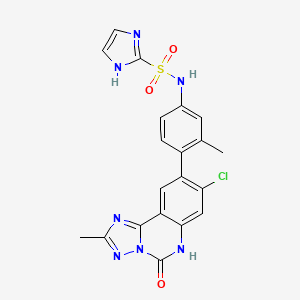
Tim-3-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tim-3-IN-1 is a novel compound identified as an inhibitor of T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3). Tim-3 is a checkpoint protein expressed on exhausted T-cells, which plays a crucial role in immune regulation and has been implicated in various cancers and immune diseases . The inhibition of Tim-3 has emerged as a promising strategy in cancer immunotherapy, particularly for tumors resistant to other checkpoint inhibitors like PD-1 and PD-L1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tim-3-IN-1 involves high-throughput virtual screening and molecular dynamics simulation to identify lead molecules that bind with high affinity to Tim-3. The compound is then synthesized through a series of organic reactions, including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification processes. The compound is typically produced in a multi-step process that includes the preparation of intermediates, followed by final coupling and purification steps to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tim-3-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
Tim-3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of immune checkpoint proteins.
Biology: Investigated for its role in modulating immune responses and T-cell activity.
Industry: Utilized in the development of new immunotherapeutic drugs and diagnostic tools.
Mechanism of Action
Tim-3-IN-1 exerts its effects by binding to the FG-CC’ cleft of Tim-3, a highly conserved binding site for phosphatidylserine and carcinoembryonic antigen-related cell adhesion molecule 1. This binding prevents Tim-3 from interacting with its ligands, thereby restoring the effector functions of exhausted T-cells and enhancing antitumor immunity . The compound also promotes the activity of natural killer cells and dendritic cells, further contributing to its immunotherapeutic effects .
Comparison with Similar Compounds
Similar Compounds
ML-T7: Another small-molecule inhibitor of Tim-3 that targets the FG-CC’ cleft and enhances T-cell activity.
Uniqueness
Tim-3-IN-1 is unique in its high affinity and specificity for the FG-CC’ cleft of Tim-3, making it a potent inhibitor with promising therapeutic potential. Its ability to restore T-cell function and enhance antitumor immunity sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H16ClN7O3S |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
N-[4-(8-chloro-2-methyl-5-oxo-6H-[1,2,4]triazolo[1,5-c]quinazolin-9-yl)-3-methylphenyl]-1H-imidazole-2-sulfonamide |
InChI |
InChI=1S/C20H16ClN7O3S/c1-10-7-12(27-32(30,31)19-22-5-6-23-19)3-4-13(10)14-8-15-17(9-16(14)21)25-20(29)28-18(15)24-11(2)26-28/h3-9,27H,1-2H3,(H,22,23)(H,25,29) |
InChI Key |
MJDFVGVHKKUOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=NC=CN2)C3=C(C=C4C(=C3)C5=NC(=NN5C(=O)N4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


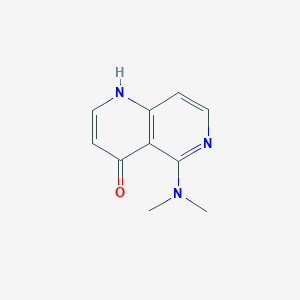
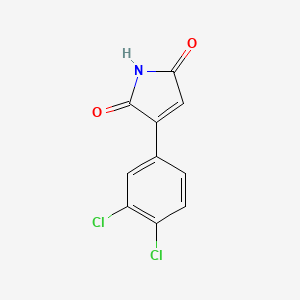
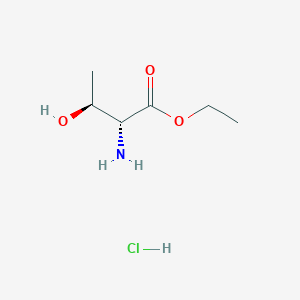
![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
![tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13893162.png)
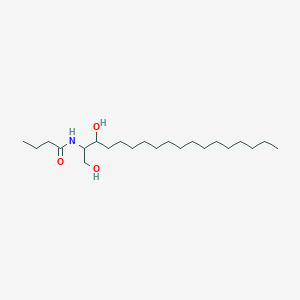
![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
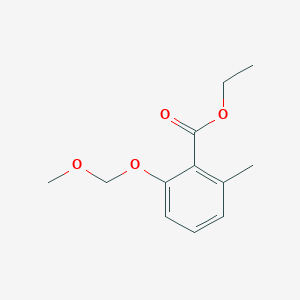
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
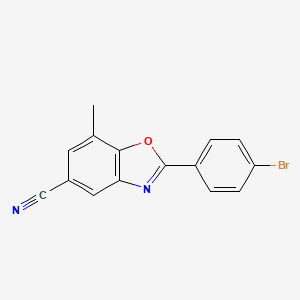
![4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13893204.png)
